molecular formula C14H14BrNO2 B8252059 2-(2-(Benzyloxy)ethoxy)-6-bromopyridine

2-(2-(Benzyloxy)ethoxy)-6-bromopyridine

Cat. No.: B8252059
M. Wt: 308.17 g/mol
InChI Key: MWMPTPIDYDXQIT-UHFFFAOYSA-N
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Description

2-(2-(Benzyloxy)ethoxy)-6-bromopyridine is an organic compound with the molecular formula C14H14BrNO2. It is a derivative of pyridine, substituted with a benzyloxyethoxy group and a bromine atom. This compound is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Benzyloxy)ethoxy)-6-bromopyridine typically involves the reaction of 2,6-dibromopyridine with 2-(benzyloxy)ethanol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(2-(Benzyloxy)ethoxy)-6-bromopyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-(Benzyloxy)ethoxy)-6-bromopyridine is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-(Benzyloxy)ethoxy)-6-bromopyridine depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is typically replaced by a nucleophile, forming a new bond with the pyridine ring. In oxidation and reduction reactions, the benzyloxy group is modified, altering the compound’s chemical properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(Benzyloxy)ethoxy)-6-bromopyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in targeted organic synthesis and materials science applications .

Properties

IUPAC Name

2-bromo-6-(2-phenylmethoxyethoxy)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO2/c15-13-7-4-8-14(16-13)18-10-9-17-11-12-5-2-1-3-6-12/h1-8H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWMPTPIDYDXQIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCOC2=NC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Sodium hydride (900 mg, 60% dispersion in mineral oil, 22.5 mmol) was added portionwise to an ice-cold solution of 2-(benzyloxy)ethanol (3.0 g, 20.0 mmol) in toluene (100 ml), and the solution stirred for 30 minutes. 2,6-Dibromopyridine (4.75 g, 20.0 mmol) was added, and the reaction heated under reflux for 2 hours. The cooled mixture was diluted with water (100 ml), and extracted with ethyl acetate (3×100 ml). The combined organic extracts were dried (MgSO4), filtered and evaporated in vacuo to give the title compound as a yellow oil, (quantitative).
Quantity
900 mg
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4.75 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

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